molecular formula C21H21FN2O3 B11359524 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one

Cat. No.: B11359524
M. Wt: 368.4 g/mol
InChI Key: ZIPITUTUMRJZCA-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one is a synthetic organic compound that features a benzoxazole ring, a piperidine ring, and a fluorophenoxy group

Preparation Methods

The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from o-aminophenol and carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often formed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The benzoxazole and piperidine rings are coupled using suitable reagents and conditions to form the desired intermediate.

    Introduction of the Fluorophenoxy Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one has various scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on biological systems, including its interactions with proteins and cellular pathways.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one can be compared with similar compounds such as:

    1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid: This compound features a similar benzoxazole and piperidine structure but lacks the fluorophenoxy group.

    N-[1-(1,3-Benzoxazol-2-yl)-4-piperidinyl]-N-propylamine: This compound has a similar core structure but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one

InChI

InChI=1S/C21H21FN2O3/c1-14(26-18-8-4-2-6-16(18)22)21(25)24-12-10-15(11-13-24)20-23-17-7-3-5-9-19(17)27-20/h2-9,14-15H,10-13H2,1H3

InChI Key

ZIPITUTUMRJZCA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4F

Origin of Product

United States

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